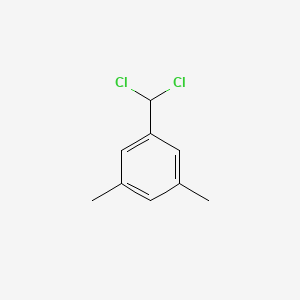![molecular formula C11H7FN2O B15335708 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)
8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a fluorinated indole derivative known for its potential biological and pharmaceutical applications. This compound features a pyridoindole core, which is a significant structural motif in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one and a suitable fluorinating agent.
Fluorination Reaction: The fluorination step is crucial and can be achieved using reagents like Selectfluor or DAST (Diethylaminosulfur trifluoride).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO₄ or CrO₃.
Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂
Substitution: Alkyl halides, amines, polar aprotic solvents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indoles or pyridines
Scientific Research Applications
8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has shown promise in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is compared with other similar compounds to highlight its uniqueness:
Setipiprant (2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid): A potent CRTH2 antagonist used in the treatment of allergic conditions[_{{{CITATION{{{_3{Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido4,3 ....
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one: A related compound without the fluorine atom, used in various biological studies.
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
8-fluoro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H7FN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-5,14H,(H,13,15) |
InChI Key |
WZHCJEUSZAXKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC3=C2C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


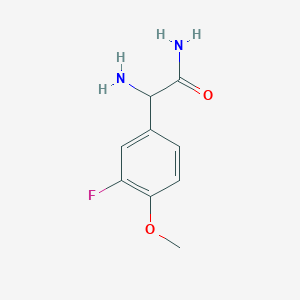
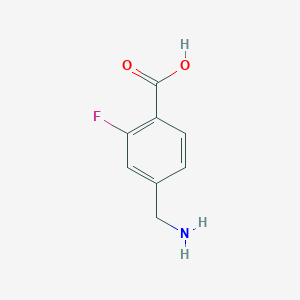
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
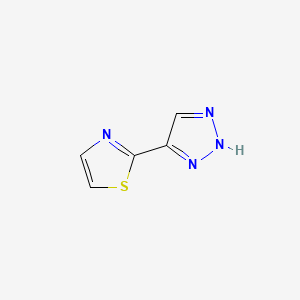
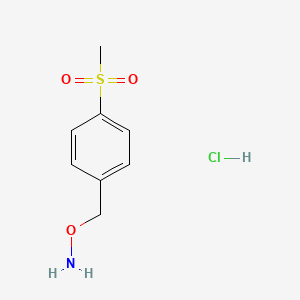
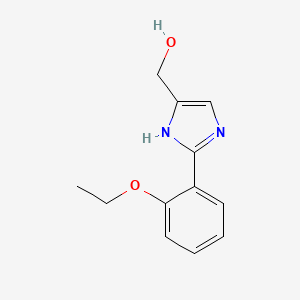
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
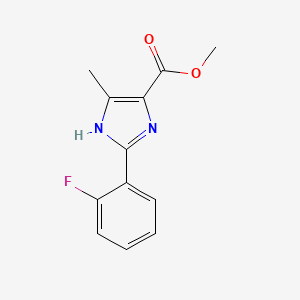
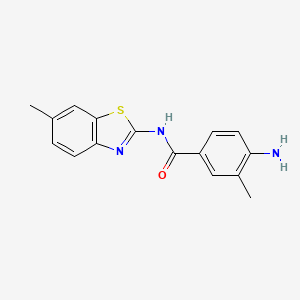
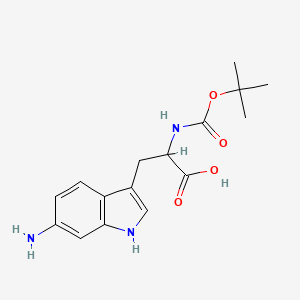
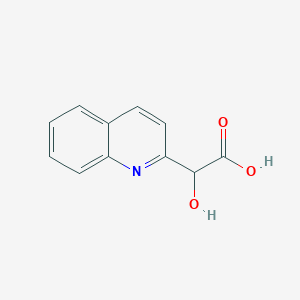
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
